(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride

描述

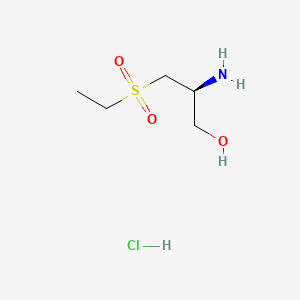

(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride is a chiral organic compound characterized by a propanol backbone with distinct functional groups. Its IUPAC name reflects the stereochemistry at the second carbon (S-configuration), an amino group at the same position, and an ethanesulfonyl (-SO₂C₂H₅) substituent at the third carbon. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Molecular Formula: C₅H₁₄ClNO₃S Molecular Weight: 203.69 g/mol (calculated) Key Structural Features:

- A primary amino group and hydroxyl group, enabling participation in acid-base reactions and intermolecular interactions.

- Chiral center (2S), which may influence biological activity and receptor binding specificity.

This compound is cataloged as a building block in synthetic chemistry, suggesting utility in drug discovery or material science .

属性

分子式 |

C5H14ClNO3S |

|---|---|

分子量 |

203.69 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-ethylsulfonylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H13NO3S.ClH/c1-2-10(8,9)4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |

InChI 键 |

GMPJLNQYMHETOK-JEDNCBNOSA-N |

手性 SMILES |

CCS(=O)(=O)C[C@H](CO)N.Cl |

规范 SMILES |

CCS(=O)(=O)CC(CO)N.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride typically involves the reaction of a suitable precursor with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product.

化学反应分析

Types of Reactions

(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ethanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

科学研究应用

(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

相似化合物的比较

Substituent Effects on Polarity and Solubility

- The ethanesulfonyl group in the target compound significantly enhances hydrophilicity compared to ethoxy (in (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride) or methoxy groups (in and compounds). Sulfonyl groups are strong electron-withdrawing moieties, improving aqueous solubility and metabolic stability, which is advantageous for drug design .

- Compounds with aromatic or indole cores () exhibit higher lipophilicity, favoring membrane permeability but reducing solubility in polar solvents .

Stereochemical Influence

- The 2S configuration in the target compound contrasts with racemic (RS or R,S) analogs. Chirality can critically affect pharmacodynamics; for example, β-blockers like propranolol show enantiomer-specific activity. The S-configuration may optimize target binding in therapeutic contexts .

Functional Group Reactivity

- Amino and hydroxyl groups are common across all compounds, enabling salt formation (e.g., hydrochlorides) or hydrogen bonding.

- Phenoxy and indole moieties () enable π-π stacking interactions, which are absent in the sulfonyl-containing target. This difference may influence binding to hydrophobic receptor pockets .

Industrial and Pharmacological Relevance

- The target compound’s role as a building block () contrasts with ’s antiarrhythmic candidates, which are tailored for biological activity. Its sulfonyl group may offer versatility in synthesizing sulfonamide-based drugs or polymers .

- Racemic impurities () underscore the importance of stereochemical purity in pharmaceuticals, as unintended enantiomers can exhibit toxicity or reduced efficacy .

生物活性

(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride, with the molecular formula C₅H₁₃ClN₃O₃S, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound features an amino group, a sulfonyl group, and a hydroxyl group, which contribute to its reactivity and biological effects. The presence of these functional groups allows the compound to interact with various biological systems, potentially modulating neurotransmitter pathways and immune responses.

Research indicates that this compound exhibits analgesic and immunostimulant effects in mammals. These effects suggest potential applications in pain management and enhancement of immune responses, possibly through modulation of neurotransmitter systems or immune pathways .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Analgesic | Demonstrates pain-relieving properties in preclinical models. |

| Immunostimulant | Enhances immune response, indicating potential use in immunotherapy. |

| Neurotransmitter Modulation | May influence neurotransmitter systems, impacting mood and pain perception. |

Case Study 1: Analgesic Effects

In a study involving rodent models, this compound was administered to assess its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, suggesting its efficacy as a pain management agent .

Case Study 2: Immunological Impact

Another investigation focused on the immunostimulant effects of the compound. Mice treated with this compound exhibited increased levels of cytokines associated with enhanced immune function. This study highlights the compound's potential role in therapeutic strategies aimed at boosting immune responses .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S)-2-amino-3-(sulfamoyl)propan-1-ol | Sulfamoyl group instead of sulfonyl | Antimicrobial properties |

| (2S)-2-amino-3-(methylsulfonyl)propan-1-ol | Methylsulfonyl group | Potential anti-inflammatory effects |

| (2S)-2-amino-3-(phenylsulfonyl)propan-1-ol | Phenylsulfonyl group | Analgesic properties |

This comparison illustrates how variations in functional groups can lead to different biological activities and applications, emphasizing the distinctiveness of this compound within this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。